2-Amino-5-tert-butylphenol
Overview
Description
Synthesis Analysis
The synthesis of compounds with tert-butyl groups and amino functionalities is well-documented. For instance, the synthesis of 2-tert.-butyl-8-hydroxyquinoline involves a direct reaction with tert.-butyl-lithium or a cyclization reaction of o-aminophenol with specific aldehydes . Similarly, the tert-butylation of tryptophan under acidolytic conditions yields a tri-substituted amino acid, demonstrating the feasibility of introducing tert-butyl groups into aromatic amino compounds . Moreover, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids, assisted by tert-butyl nitrite, shows the versatility of tert-butyl groups in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of compounds with tert-butyl and amino groups can be elucidated using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy . The X-ray diffraction study of a zwitterionic Zn(II) complex with a related ligand, 2,6-bis(dimethylaminomethyl)-4-tert-butylphenol, reveals a mononuclear zincate complex with a bidentate chelating ligand, providing insights into the structural aspects of such compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl and amino-functionalized compounds can be inferred from the synthesis methods and the reactions they undergo. For example, the use of tert-butyl nitrite as a nitrosation reagent and an oxidant in the Pd(ii)-catalyzed decarboxylative acylation indicates the potential for diverse chemical transformations . The formation of Schiff base compounds from tert-butyl and amino-functionalized starting materials further exemplifies the chemical versatility of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl and amino-functionalized compounds can be characterized using various spectroscopic techniques. The stability of these compounds in solution, as indicated by NMR spectroscopy, suggests that they retain their solid-state structure . The thermal properties, X-ray crystallography, and density functional theory (DFT) analyses provide comprehensive information on the stability and intramolecular interactions, such as hydrogen bonding, which are crucial for understanding the behavior of these compounds .
Scientific Research Applications
Antiviral and Immunomodulatory Properties
Derivatives of 2-amino-4,6-di-tert-butylphenol, which are structurally related to 2-amino-5-tert-butylphenol, have shown antiviral properties and radical regulatory activity against various types of organic radicals. These compounds have been studied for their effects on human peripheral blood lymphocytes. At certain concentrations, they do not exert toxic effects and have shown to stimulate the production of α-interferon and γ-interferon, indicating potential immunomodulatory activity. However, at higher concentrations, some derivatives may exhibit cytotoxic effects due to the induction of secondary necrosis, highlighting the importance of dose in their application (Nizheharodava et al., 2020).
Antioxidant Activity and Electrochemical Properties
Schiff bases containing derivatives of 2-amino-4,6-di-tert-butylphenol have been investigated for their electrochemical transformations and antioxidant activities. These compounds exhibit significant antioxidant properties, comparable and in some cases superior to standard antioxidants like vitamin E. The electrochemical oxidation of these derivatives can lead to products of intramolecular cyclization, indicating their potential in redox-active applications and as antioxidants in biological systems (Smolyaninov et al., 2018).
Reactivity with Superoxide Anion Radical
The reactivity of bulky phenols, including 2,6-di-tert-butylphenol and its analogues, with the superoxide anion radical has been studied using electrochemical methods. These compounds have been found to effectively reduce the oxidation of superoxide anion radicals into oxygen, demonstrating their potential as antioxidants in preventing oxidative stress and related damage in biological systems (Zabik et al., 2019).
Polymerization Catalysts
Lithium compounds of tetradentate amino-bis(phenolato)-tetrahydrofuranyl ligands, which include derivatives of tert-butylphenol, have been explored as catalysts in the ring-opening polymerization of cyclic esters. These complexes demonstrate the potential of tert-butylphenol derivatives in catalyzing polymer synthesis, contributing to the development of new polymeric materials with desirable properties (Dean et al., 2013).
Safety And Hazards
Future Directions
The future directions of research on 2-Amino-5-tert-butylphenol could involve further exploration of its potential uses in medicine, particularly as an antifungal agent . Additionally, more research could be done to fully understand its mechanism of action and to develop more efficient synthesis methods.
properties
IUPAC Name |
2-amino-5-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOMOKKPQIADM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571081 | |
Record name | 2-Amino-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-tert-butylphenol | |
CAS RN |
1199-47-9 | |
Record name | 2-Amino-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-tert-butylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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